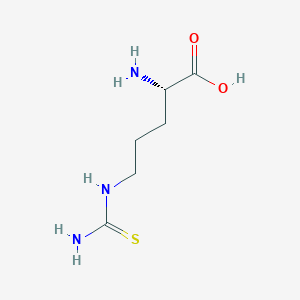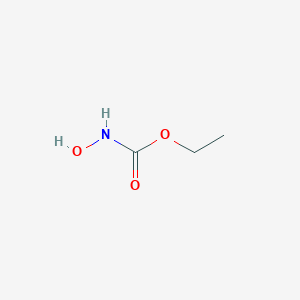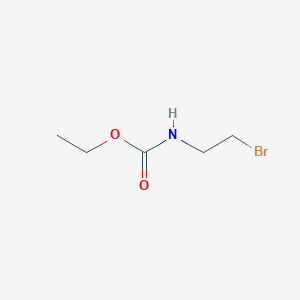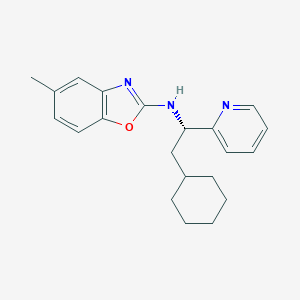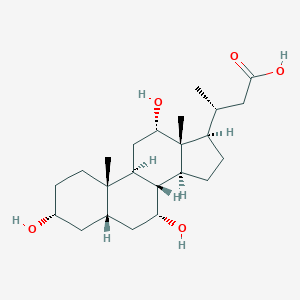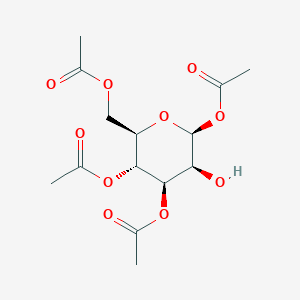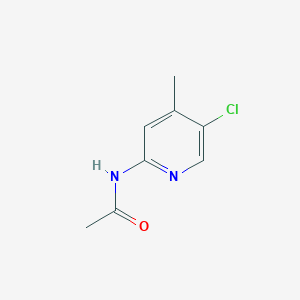
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol
Vue d'ensemble
Description
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol, commonly known as DMTMP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTMP belongs to the class of tetrazole-based compounds, and its synthesis involves the reaction of 2,6-dimethylphenol with sodium azide and copper sulfate.
Mécanisme D'action
The mechanism of action of DMTMP is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules such as proteins and nucleic acids, potentially leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
DMTMP has been shown to have a range of biochemical and physiological effects, including antioxidant and antimicrobial properties. Studies have also suggested that DMTMP may have potential as an anticancer agent, although further research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMTMP is its stability and ease of synthesis, making it a useful tool for a wide range of laboratory experiments. However, DMTMP can be toxic in high concentrations, and its effects on biological systems are not well understood, making it important to use caution when handling and working with this compound.
Orientations Futures
There are several potential future directions for research on DMTMP, including further studies on its mechanism of action and potential applications in medicine and biotechnology. Additionally, research is needed to better understand the toxicity and safety of DMTMP, particularly in the context of its potential use as a therapeutic agent.
Applications De Recherche Scientifique
DMTMP has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. One of the primary applications of DMTMP is as a ligand for metal ions in coordination chemistry. DMTMP has been shown to form stable complexes with metal ions such as copper, nickel, and zinc, making it a useful tool for metal ion detection and separation.
Propriétés
Numéro CAS |
152665-33-3 |
|---|---|
Nom du produit |
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol |
Formule moléculaire |
C10H12N4O |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(2-methyltetrazol-5-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-4-8(5-7(2)9(6)15)10-11-13-14(3)12-10/h4-5,15H,1-3H3 |
Clé InChI |
SYBBZSRVBRTILW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C2NN(N=N2)C)C=C(C1=O)C |
SMILES |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
Synonymes |
5-(3,5-dimethyl-4-hydroxyphenyl)-2-methyltetrazole WIN 58768 WIN-58768 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

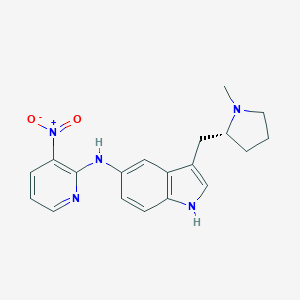

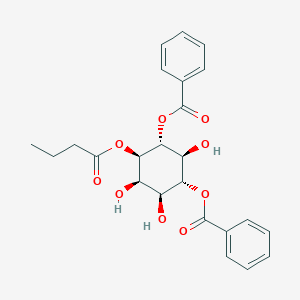
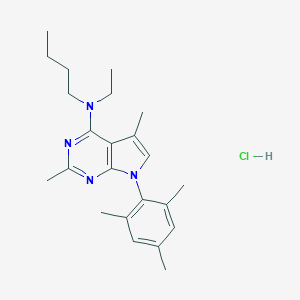

![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)
